1-(4-ethoxyphenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one
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Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C22H22N2O4S, and it has a molecular weight of 410.49.Physical and Chemical Properties Analysis
The compound has a molecular weight of 410.49. More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Anticancer Properties
Research on pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives reveals their potential in inhibiting the growth of A549 and H322 lung cancer cells. The synthesis of these compounds through microwave-assisted, solvent-free reactions demonstrates their pharmacological relevance in developing anticancer therapies (Zheng et al., 2011).
Organic Synthesis Methodologies
Studies on the synthesis of pyran derivatives, such as ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate, showcase their application in corrosion inhibition and surface protection. This research emphasizes the role of organic synthesis in creating compounds with practical applications in materials science (Saranya et al., 2020).
Material Sciences and Optoelectronic Applications
The exploration of the optoelectronic and charge transport properties of Pechmann dyes indicates their efficiency as materials for organic light-emitting diodes (OLEDs). This study underscores the significance of heterocyclic compounds in advancing material sciences, particularly in the development of new OLED materials (Wazzan & Irfan, 2019).
Pharmacological Evaluation
The computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazole novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions exemplifies the comprehensive approach in drug discovery and development. This research highlights the multifaceted potential of heterocyclic compounds in pharmacology (Faheem, 2018).
Safety and Hazards
The compound is not intended for human or veterinary use and should be handled with appropriate safety measures in a research setting.
Future Directions
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-3-27-18-9-5-16(6-10-18)20(25)15-29-21-22(26)24(14-13-23-21)17-7-11-19(12-8-17)28-4-2/h5-14H,3-4,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWQAXDNESJSJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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